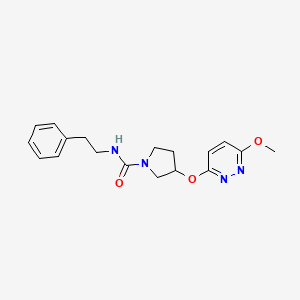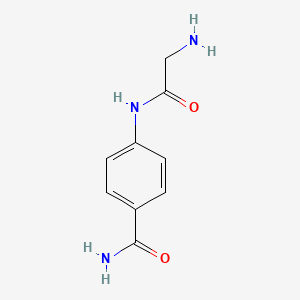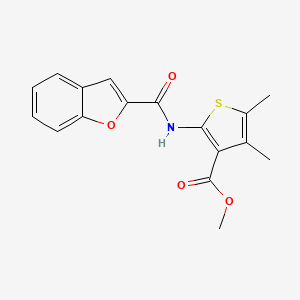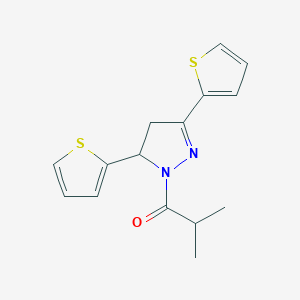
3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, linked to a pyrrolidine ring via an ether bond
Preparation Methods
The synthesis of 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves several steps. One common method includes the reaction of 6-methoxypyridazine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyridazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents. For example:
(6-methoxypyridazin-3-yl)methanol: This compound has a similar pyridazine core but with a methanol group instead of the pyrrolidine carboxamide moiety.
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone: This compound features a morpholino group, making it structurally similar but with different functional properties. The uniqueness of 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-(6-methoxypyridazin-3-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-7-8-17(21-20-16)25-15-10-12-22(13-15)18(23)19-11-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZULXYEDMQZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2496792.png)
![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2496793.png)
![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
![4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2496797.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)
